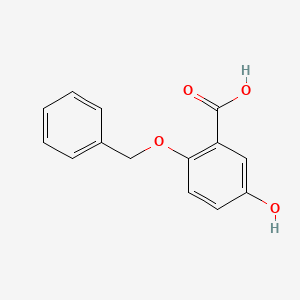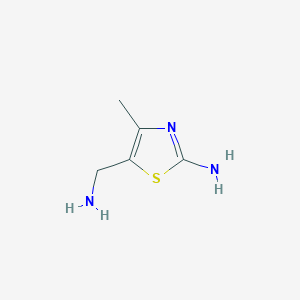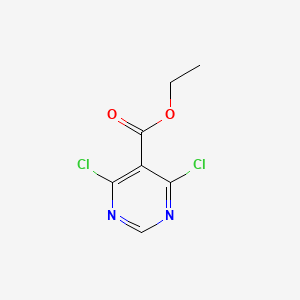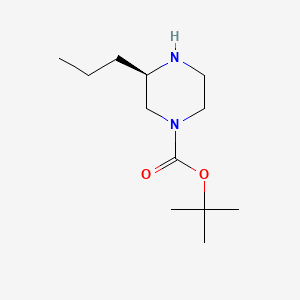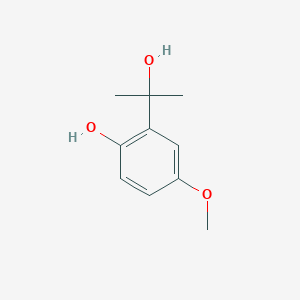
2-(2-Hydroxypropan-2-YL)-4-methoxyphenol
Overview
Description
“2-(2-Hydroxypropan-2-YL)-4-methoxyphenol” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
There are no specific synthesis methods available for “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”. However, a method based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones has been reported, which allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes3.
Molecular Structure Analysis
The molecular structure of “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol” is not explicitly available. However, related compounds such as “1-(dimethylamino)-3-hydroxy-3-((2-hydroxypropan-2-yl)oxy)-1-(methylamino)butan-2-one” have been structurally identified using spectroscopic techniques4.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”. However, organophosphorus compounds including aryl, alkenyl, and alkyl substituted diphenylphosphine oxide derivatives have been prepared in high yield using (2-hydroxypropan-2-yl)diphenylphosphine oxide5.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol” are not explicitly available. However, related compounds like “2-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-ol” have a molecular weight of 194.27 and are stored at room temperature7.
Scientific Research Applications
-
Field: Natural Products Chemistry
- Application : This compound has been identified in a family of compounds called radstrictins . These compounds are often isolated from microorganisms, such as fungi, that have been collected from extreme ecosystems like the Atacama Desert .
- Methods : The compound was isolated from a fungus that had been collected from a soil sample from the Atacama Desert. The isolation and structural characterization were performed using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) and 1D and 2D Nuclear Magnetic Resonance (NMR) .
- Results : The compound was tested against pathogenic strains associated with bovine mastitis, but was found to be devoid of antimicrobial activity .
-
Field: Organic Synthesis
- Application : A method based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones has been developed for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which belong to the donor–acceptor cyclopropane family . This allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes, which can serve as promising building blocks for the synthesis of various bioactive compounds .
- Methods : The Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones is used in this method .
- Results : This method allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes .
-
Field: Antimicrobial Agents
- Application : Benzofuran and its derivatives, which include “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”, are found to be suitable structures for the development of new therapeutic agents . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
- Methods : The compound is synthesized and then tested against various microbes .
- Results : Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
-
Field: Organic Chemistry
- Application : A method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which belong to the donor–acceptor cyclopropane family, has been developed . This method allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes, which can serve as promising building blocks for the synthesis of various bioactive compounds .
- Methods : The method is based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones .
- Results : This method allows for the preparation of a large diversity of hydroxy-substitified cyclopropanes .
-
Field: Antimicrobial Therapy
- Application : Benzofuran and its derivatives, which include “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”, are found to be suitable structures for the development of new therapeutic agents . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
- Methods : The compound is synthesized and then tested against various microbes .
- Results : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
-
Field: Organic Chemistry
- Application : A method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which belong to the donor–acceptor cyclopropane family, has been developed . This method allows for the preparation of a large diversity of hydroxy-substituted cyclopropanes, which can serve as promising building blocks for the synthesis of various bioactive compounds .
- Methods : The method is based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones .
- Results : This method allows for the preparation of a large diversity of hydroxy-substitified cyclopropanes .
Safety And Hazards
There is no specific safety and hazard information available for “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”.
Future Directions
There is no specific information available about the future directions of “2-(2-Hydroxypropan-2-YL)-4-methoxyphenol”. However, new chemistry can be discovered in unexplored and extreme ecosystems, such as deserts8.
Please note that the information provided is based on the available data and may not be fully comprehensive.
properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEJURMONFBYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649451 | |
| Record name | 2-(2-Hydroxypropan-2-yl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxypropan-2-YL)-4-methoxyphenol | |
CAS RN |
15000-00-7 | |
| Record name | 2-(2-Hydroxypropan-2-yl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

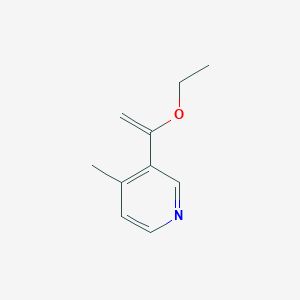
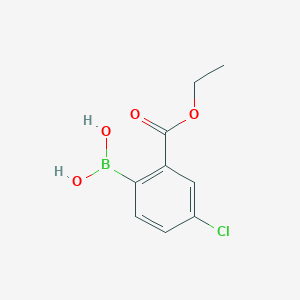
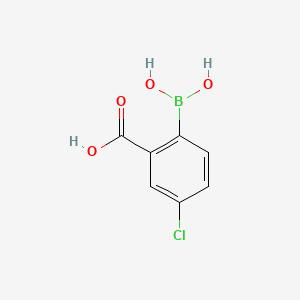
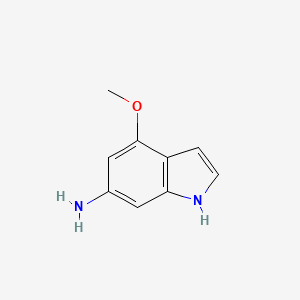
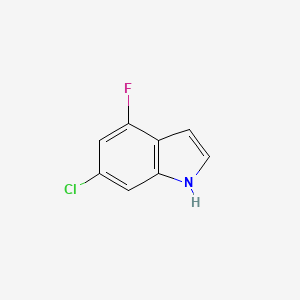
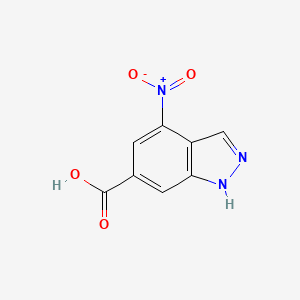
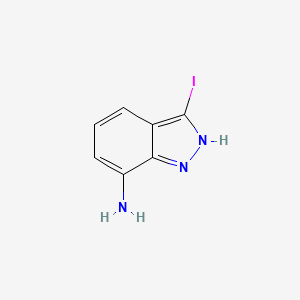
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592890.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)
